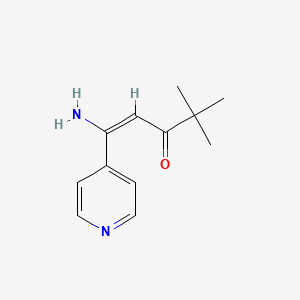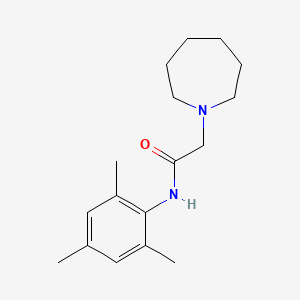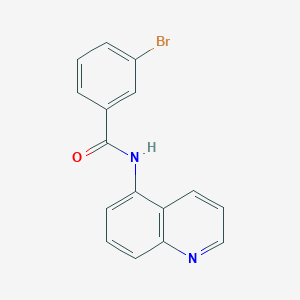![molecular formula C14H14N2O2S B5767902 2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5767902.png)
2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science. This compound is a member of the indene family and has a unique molecular structure that makes it an interesting subject of study.
Mécanisme D'action
The mechanism of action of 2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine is not fully understood. However, several studies have suggested that this compound may act by inhibiting specific enzymes or proteins in the body that are involved in the development and progression of various diseases. Further research is required to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that 2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine has several biochemical and physiological effects in the body. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine in lab experiments include its unique molecular structure, high purity, and potential applications in various fields. However, the limitations of using this compound include its complex synthesis process, limited availability, and high cost.
Orientations Futures
There are several future directions for the research of 2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine. These include:
1. Further elucidation of the mechanism of action of this compound.
2. Exploration of the potential applications of this compound in the treatment of other diseases.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Investigation of the potential use of this compound in materials science.
5. Exploration of the potential use of this compound as a diagnostic tool in medical imaging.
Conclusion
In conclusion, 2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine is a chemical compound that has gained significant attention in scientific research due to its unique molecular structure and potential applications in various fields. The synthesis of this compound is complex, and its mechanism of action is not fully understood. However, studies have shown that this compound has several biochemical and physiological effects in the body and has potential as a therapeutic agent for the treatment of various diseases. Further research is required to fully elucidate the potential of this compound and its future applications.
Méthodes De Synthèse
The synthesis of 2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine is a complex process that involves several steps. One of the most common methods used for its synthesis is the reaction of 2,3-dihydro-1H-indene-5-carboxaldehyde with 5-nitro-2-thiophenemethanamine in the presence of a suitable catalyst. This reaction results in the formation of the desired product with high yield and purity.
Applications De Recherche Scientifique
The unique molecular structure of 2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine has made it a subject of interest in several scientific research fields. One of the most significant applications of this compound is in the field of pharmaceuticals. Several studies have shown that this compound has potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's.
Propriétés
IUPAC Name |
N-[(5-nitrothiophen-2-yl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-16(18)14-7-6-13(19-14)9-15-12-5-4-10-2-1-3-11(10)8-12/h4-8,15H,1-3,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFXJCLDWWRGHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NCC3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5455464 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dihydrazino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767837.png)
![4-bromo-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5767847.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5767850.png)


![2,5,6-trimethyl-3-[(4-methylbenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5767883.png)


![N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5767905.png)
![1-benzyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5767911.png)

![N-[2-(aminocarbonyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B5767921.png)